Cas no 1753-23-7 (4-Methoxybenzo[c][1,2,5]thiadiazole)

4-Methoxybenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound featuring a benzo-fused thiadiazole core with a methoxy substituent. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its electron-deficient thiadiazole ring enhances reactivity in cross-coupling reactions, while the methoxy group offers tunable solubility and stability. The compound is particularly useful as a building block for pharmaceuticals, agrochemicals, and optoelectronic materials due to its ability to modulate electronic characteristics in conjugated systems. High purity and well-defined reactivity further support its utility in research and industrial applications.
4-Methoxybenzo[c][1,2,5]thiadiazole structure
1753-23-7 structure
Product Name:4-Methoxybenzo[c][1,2,5]thiadiazole
CAS No:1753-23-7
MF:C7H6N2OS
MW:166.200339794159
CID:1090811
PubChem ID:13951776
Update Time:2025-10-15

4-Methoxybenzo[c][1,2,5]thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxybenzo[c][1,2,5]thiadiazole
    • 4-Methoxy-2,1,3-benzothiadiazole
    • 4-Methoxy-2,1,3-benzothiadiazol
    • 4-Methoxy-2,1,3-benzothiadiazol (SIV)
    • 4-Methoxy-2,1,3-benzthiodiazol
    • 4-Methoxy-2,1,3-thiadiazol
    • 4-methoxy-benzo[1,2,5]thiadiazole
    • 4-methoxy-benzo{2,1,3}thiadiazole
    • 4-methoxybenzo-2,1,3-thiadiazole
    • AK143729
    • DTXSID00553147
    • 1753-23-7
    • BAA75323
    • Inchi: 1S/C7H6N2OS/c1-10-6-4-2-3-5-7(6)9-11-8-5/h2-4H,1H3
    • InChI Key: PIRWHKMXKJQNOW-UHFFFAOYSA-N
    • SMILES: S1N=C2C=CC=C(C2=N1)OC

Computed Properties

  • Exact Mass: 166.02008399g/mol
  • Monoisotopic Mass: 166.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.2Ų

4-Methoxybenzo[c][1,2,5]thiadiazole Pricemore >>

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Additional information on 4-Methoxybenzo[c][1,2,5]thiadiazole

4-Methoxybenzo[c][1,2,5]thiadiazole (CAS 1753-23-7): A Versatile Heterocyclic Compound with Emerging Applications

4-Methoxybenzo[c][1,2,5]thiadiazole (CAS 1753-23-7) is a fascinating heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and diverse applications. This methoxy-substituted benzothiadiazole derivative belongs to the important class of benzo-fused thiadiazole compounds, which are widely studied for their electronic and photophysical properties.

The molecular structure of 4-Methoxybenzo[c][1,2,5]thiadiazole features a benzene ring fused with a 1,2,5-thiadiazole moiety, with a methoxy group positioned at the 4-position. This particular substitution pattern contributes to its distinctive chemical behavior and makes it valuable for various applications in material science and pharmaceutical research. Recent studies have shown that benzothiadiazole derivatives like this compound exhibit excellent electron-accepting capabilities, making them promising candidates for organic electronic devices.

One of the most exciting applications of 4-Methoxybenzo[c][1,2,5]thiadiazole is in the development of organic semiconductors. Researchers are increasingly interested in this compound for its potential use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's ability to facilitate electron transport, combined with its relatively good stability, makes it attractive for these emerging technologies that align with current trends in green energy solutions and sustainable electronics.

In pharmaceutical research, 4-Methoxybenzo[c][1,2,5]thiadiazole serves as a valuable pharmacophore in drug discovery. The benzothiadiazole core is known to interact with various biological targets, and the methoxy substitution can influence both the compound's bioavailability and its binding affinity. Recent patent literature reveals growing interest in this structural motif for developing new therapeutic agents, particularly in areas addressing age-related diseases and metabolic disorders, which are currently hot topics in medical research.

The synthesis of 4-Methoxybenzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions starting from appropriately substituted benzene precursors. Modern synthetic approaches emphasize atom-economical methods and green chemistry principles, reflecting the current industry focus on sustainable chemical production. The compound's purity and characterization are typically verified using advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

From a commercial perspective, the demand for 4-Methoxybenzo[c][1,2,5]thiadiazole has been steadily increasing, particularly from research institutions and specialty chemical manufacturers. The compound is generally supplied as a high-purity solid with typical purity grades ranging from 95% to 99%. Proper storage conditions (typically cool and dry environments) are recommended to maintain its stability over extended periods.

Recent advancements in computational chemistry have enabled more efficient exploration of 4-Methoxybenzo[c][1,2,5]thiadiazole's properties and potential applications. Molecular modeling studies can predict its electronic structure, reactivity, and interactions with other molecules, significantly accelerating research and development processes. This aligns well with the current industry trend toward digital chemistry and AI-assisted drug discovery.

Safety considerations for handling 4-Methoxybenzo[c][1,2,5]thiadiazole follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when working with this chemical. Material safety data sheets (MSDS) provide detailed handling instructions for specific batches.

The future outlook for 4-Methoxybenzo[c][1,2,5]thiadiazole appears promising, with potential expansions into new application areas. Current research directions include exploring its use in bioimaging probes, molecular sensors, and as a building block for more complex functional materials. As the scientific community continues to investigate heterocyclic compounds with unique electronic properties, 4-Methoxybenzo[c][1,2,5]thiadiazole is likely to remain an important subject of study.

For researchers and industry professionals seeking detailed technical information about 4-Methoxybenzo[c][1,2,5]thiadiazole (CAS 1753-23-7), comprehensive characterization data including spectral information, solubility parameters, and synthetic protocols are available through various chemical databases and scientific literature. The compound's growing importance in multiple fields ensures that new findings and applications continue to emerge regularly in peer-reviewed journals and conference proceedings.

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